N,N'-Dibenzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibenzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester: is a synthetic compound with the molecular formula C28H25F3N2O3 and a molecular weight of 494.5 . This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester typically involves the reaction of L-tryptophan with benzyl chloride and trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dibenzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .
Wissenschaftliche Forschungsanwendungen
N,N’-Dibenzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester is used in various scientific research fields, including:
Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.
Biology: The compound is used in studies involving protein interactions and enzyme activity.
Medicine: Research involving this compound includes drug development and pharmacological studies.
Wirkmechanismus
The mechanism of action of N,N’-Dibenzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and research context .
Vergleich Mit ähnlichen Verbindungen
- N-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester
- N,N’-Dibenzyl-L-tryptophan Methyl Ester
- N-Trifluoroacetyl-L-tryptophan Methyl Ester
Comparison: N,N’-Dibenzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester is unique due to the presence of both benzyl and trifluoroacetyl groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reactivity patterns, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C28H25F3N2O3 |
---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
methyl (2R)-3-(1-benzylindol-3-yl)-2-[benzyl-(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C28H25F3N2O3/c1-36-26(34)25(33(27(35)28(29,30)31)18-21-12-6-3-7-13-21)16-22-19-32(17-20-10-4-2-5-11-20)24-15-9-8-14-23(22)24/h2-15,19,25H,16-18H2,1H3/t25-/m1/s1 |
InChI-Schlüssel |
DXNJFUMQEMXHLZ-RUZDIDTESA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N(CC4=CC=CC=C4)C(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N(CC4=CC=CC=C4)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.